4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine chemical structure and properties
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine chemical structure and properties
The following technical guide provides an in-depth analysis of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents.
Content Type: Technical Whitepaper & Synthesis Protocol Subject: Chemical Identity, Synthesis, Properties, and Pharmaceutical Applications[1]
Executive Summary
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is a highly functionalized "privileged scaffold" in medicinal chemistry.[1] Belonging to the amino-indazole class, it serves as a critical pharmacophore in the development of kinase inhibitors and fibrinolysis inhibitors. Its structural uniqueness lies in the specific substitution pattern: a chlorine atom at the C4 position and a trifluoromethyl group at the C6 position. This combination modulates both the steric bulk and the electronic environment of the indazole core, significantly influencing the binding affinity of derived drug candidates, particularly in the ATP-binding pockets of enzymes.
Chemical Identity & Structural Analysis
The compound is an amphoteric heterocycle characterized by a fused benzene and pyrazole ring system (indazole) with an exocyclic amine.
| Property | Data |
| IUPAC Name | 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine |
| Molecular Formula | C₈H₅ClF₃N₃ |
| Molecular Weight | 235.59 g/mol |
| Core Scaffold | 1H-Indazole |
| Key Substituents | 3-Amino (-NH₂), 4-Chloro (-Cl), 6-Trifluoromethyl (-CF₃) |
| SMILES | NC1=NNC2=CC(C(F)(F)F)=CC(Cl)=C12 |
| Predicted LogP | ~2.8 (High lipophilicity due to -CF₃) |
| pKa (Predicted) | Indazole NH: ~13.8; 3-NH₂ conjugate acid: ~3.5 |
Structural Activity Relationship (SAR) Relevance
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4-Chloro Substituent: Provides steric occlusion, often used to enforce conformation or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
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6-Trifluoromethyl Group: Strong electron-withdrawing group (EWG).[1] It increases the lipophilicity (metabolic stability) and acidity of the indazole N-H, strengthening hydrogen bond interactions with target proteins.
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3-Amino Group: Acts as a primary hydrogen bond donor/acceptor, frequently engaging the "hinge region" of kinase enzymes.[1]
Synthesis & Manufacturing
The synthesis of 3-aminoindazoles typically proceeds via the reaction of ortho-halobenzonitriles with hydrazine.[1] For this specific target, the starting material must possess leaving groups at the 2- and 6-positions relative to the nitrile to ensure correct regiochemistry, though the 2,6-dichloro substitution pattern allows for a symmetric attack or controlled mono-substitution.[1]
Retrosynthetic Analysis
The most robust route involves the cyclization of 2,6-dichloro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate.[1]
Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution (
Reagents:
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Substrate: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
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Nucleophile: Hydrazine Hydrate (
) -
Solvent: Pyridine or Ethanol/Triethylamine[2]
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Temperature: 95°C – 115°C
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with 2,6-Dichloro-4-(trifluoromethyl)benzonitrile (1.0 eq) and suspend in Pyridine (10 volumes).
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Addition: Heat the suspension to 95°C. Slowly add Hydrazine Hydrate (10.0 eq) dropwise over 10–20 minutes. Note: The excess hydrazine acts as both reactant and base.
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Cyclization: Increase temperature to 115°C and reflux for 4–6 hours. Monitor by LC-MS for the disappearance of the nitrile peak and formation of the indazole mass (M+H = 236).
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Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess pyridine/hydrazine.
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Isolation: Dilute the residue with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient) to yield the product as a solid.
Reaction Mechanism Visualization
The following diagram illustrates the
Caption: Synthesis of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine via hydrazine cyclization of 2,6-dichlorobenzonitrile derivative.
Analytical Profiling
To validate the synthesis, the following analytical criteria should be met:
| Method | Expected Signal | Interpretation |
| LC-MS (ESI+) | m/z = 236.0 [M+H]⁺ | Confirms molecular mass.[1] |
| ¹H NMR (DMSO-d₆) | δ ~12.0 (s, 1H, NH) | Broad singlet indicates indazole NH. |
| δ ~7.8 (s, 1H, C7-H) | Aromatic proton ortho to CF₃. | |
| δ ~7.3 (s, 1H, C5-H) | Aromatic proton between Cl and CF₃. | |
| δ ~5.0-6.0 (s, 2H, NH₂) | Exocyclic amine protons. | |
| ¹⁹F NMR | δ ~-62 ppm (s, 3F) | Characteristic shift for Ar-CF₃. |
Applications in Drug Development
This compound is not typically a final drug but a high-value intermediate.[1]
Kinase Inhibition
The 3-aminoindazole scaffold is a bioisostere of the adenine ring of ATP.[1]
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Mechanism: The motif binds to the hinge region of kinases (e.g., VEGFR, FGFR) via a donor-acceptor hydrogen bond pair (Indazole N1/N2 and the exocyclic NH2).
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Selectivity: The 4-chloro substituent projects into the "gatekeeper" region or solvent front, often improving selectivity against homologous kinases.
Fibrinolysis Inhibitors
Patent literature identifies this specific structure as an intermediate for indazolopyrimidinones . These compounds inhibit fibrinolysis (the breakdown of blood clots), offering therapeutic potential for treating bleeding disorders such as hemophilia or menorrhagia [1].
Structural Homology to Lenacapavir
While Lenacapavir (an HIV-1 capsid inhibitor) utilizes a 4-chloro-7-bromo-indazol-3-amine core, the chemistry described here is directly analogous.[1] The 4-chloro group is conserved, highlighting its importance in maintaining the required vector for binding in viral capsid proteins [2].
Safety & Handling
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Hazards: As a halogenated amine, it acts as a skin and eye irritant.
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Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).
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Thermal Stability: Indazoles are generally stable, but the synthesis involves high temperatures; ensure pressure relief if running in sealed vessels.
References
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(aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents.[3] EA029373B1. Available at:
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
